![molecular formula C19H20FNO2 B2916762 1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime CAS No. 478262-65-6](/img/structure/B2916762.png)
1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime” is an organic compound that contains several functional groups, including a methoxy group, a cyclopropyl group, an ethanone group, a fluorobenzyl group, and an oxime group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The cyclopropyl group would introduce strain into the molecule, while the polar groups (methoxy, ethanone, fluorobenzyl, and oxime) would likely influence its reactivity .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups would likely make it soluble in polar solvents .Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
The study of crystal structures related to the compound reveals insights into the molecular configurations and potential for further chemical modifications. For example, the crystal structure of a related compound, (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, demonstrates the arrangement of cyclohexane rings and the conformation of the C=N double bond, suggesting avenues for synthesizing new derivatives with specific properties (Xiaoping Rao, Yan-Jie Cui, Jian-Qiang Zheng, 2014).
Antifolate Properties
Research into antifolate properties of structurally similar compounds highlights their potential in medical applications, particularly in inhibiting enzymes or cell growth in cancer treatments. One study on a different compound demonstrates its potency in vitro against DHFR and L1210 cell growth, akin to methotrexate, indicating potential uses in chemotherapy (J. Degraw, P. H. Christie, W. T. Colwell, F. M. Sirotnak, 1992).
Metabolite Interactions
Another area of research involves studying the metabolites of prasugrel, a thienopyridine antiplatelet agent, to understand how its transformation involves cyclopropyl and fluorophenyl components. This research could provide insights into the metabolic pathways and interactions of compounds containing cyclopropyl and fluorophenyl groups with cytochromes P450, informing drug development and optimization processes (J. Rehmel et al., 2006).
Antimicrobial and Antifungal Applications
Compounds with structural similarities to 1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime have been explored for their antimicrobial and antifungal properties. Studies on mono- and dinuclear Ni(II) complexes constructed from related ligands have shown significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Lan‐Qin Chai et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as n,n-bis(4-methoxyphenyl)naphthalen-2-amine derivatives, have been used as hole-transporting materials (htms) in perovskite solar cells .
Mode of Action
Based on the arylamine-based htm, two n,n-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based htms with different conjugated π-bridge cores of fused aromatic ring are designed . These compounds were investigated by DFT and TD-DFT in combination with Marcus theory .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the development of perovskite solar cells, affecting the charge transport and recombination processes .
Pharmacokinetics
Compounds with higher polyphenolic content have shown higher absorption than standard compounds .
Result of Action
Similar compounds have shown to improve the power conversion efficiency (pce) of perovskite solar cells due to their high hole mobility and uniform smooth film morphology .
Action Environment
The stability of similar compounds under acidic, alkaline, and aqueous conditions has been noted as an advantage .
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-[(4-fluorophenyl)methoxy]-1-[2-(4-methoxyphenyl)cyclopropyl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-13(21-23-12-14-3-7-16(20)8-4-14)18-11-19(18)15-5-9-17(22-2)10-6-15/h3-10,18-19H,11-12H2,1-2H3/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSDVJPIZDVUDG-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)F)C2CC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=C(C=C1)F)/C2CC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

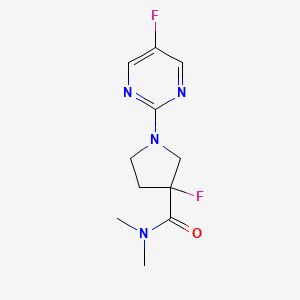
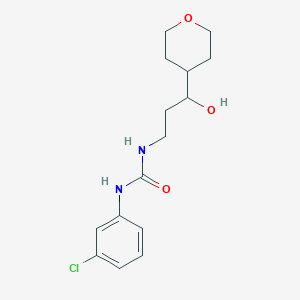
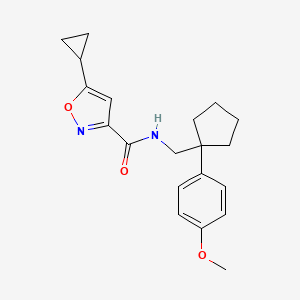
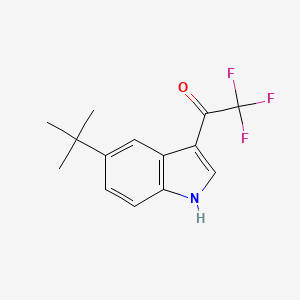
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2916686.png)

![3-(4-Methoxyphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2916691.png)
![3-(2,5-Dimethoxyphenyl)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2916693.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2916694.png)
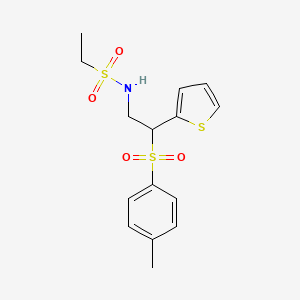
![3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916697.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2916699.png)
![N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916701.png)